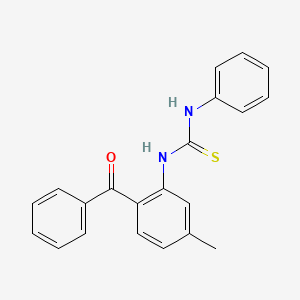![molecular formula C26H23NO4 B12210646 5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12210646.png)
5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound with a unique structure that combines phenolic, oxazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, including the formation of the oxazole ring and the attachment of the benzyl and phenolic groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Benzyl Group: This step may involve nucleophilic substitution reactions where a benzyl halide reacts with a phenolic compound.
Introduction of the Ethenyl Group: This can be done through various methods, including Heck or Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, while the oxazole ring may participate in binding to nucleic acids or proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Bemotrizinol: Contains similar phenolic and methoxy groups but has a different overall structure.
Uniqueness
5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of phenolic, oxazole, and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[(4-ethenylphenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C26H23NO4/c1-4-18-9-11-19(12-10-18)16-30-20-13-14-21(23(28)15-20)26-25(17(2)27-31-26)22-7-5-6-8-24(22)29-3/h4-15,28H,1,16H2,2-3H3 |
InChI Key |
DWLGLXWPZCMPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


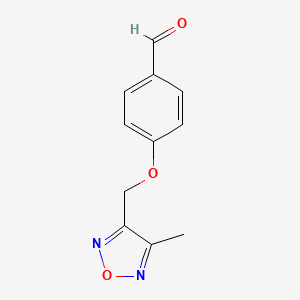

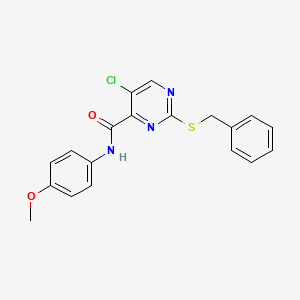
![5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12210590.png)
![Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-](/img/structure/B12210598.png)
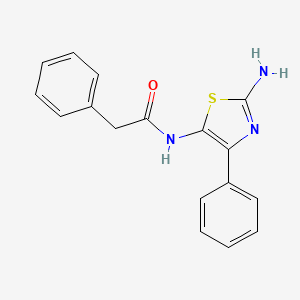
![2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B12210602.png)
![4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine](/img/structure/B12210617.png)
![Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate](/img/structure/B12210629.png)

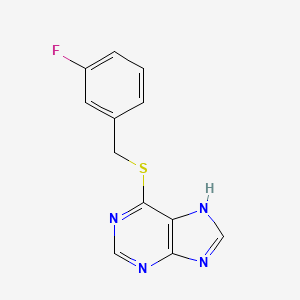
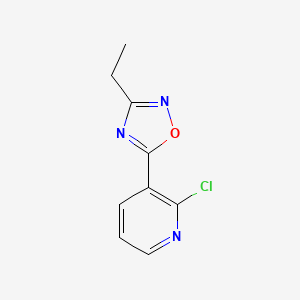
![methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12210652.png)
